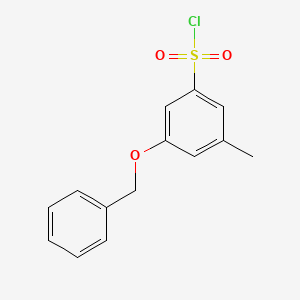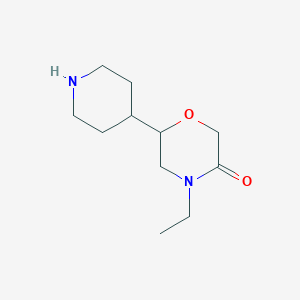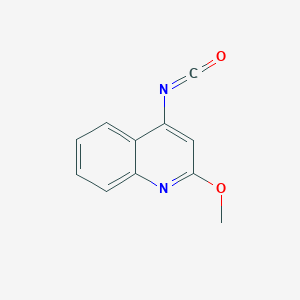
3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-5-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with a methyl group and a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride typically involves the reaction of 3-(benzyloxy)-5-methylbenzenesulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:
3-(Benzyloxy)-5-methylbenzenesulfonic acid+SOCl2→3-(Benzyloxy)-5-methylbenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used under controlled conditions.
Major Products Formed
Sulfonamides and Sulfonates: Formed through nucleophilic substitution.
Aldehydes, Acids, and Alcohols: Formed through oxidation and reduction of the benzyloxy group.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
科学的研究の応用
3-(Benzyloxy)-5-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
Benzenesulfonyl Chloride: Lacks the benzyloxy and methyl groups, making it less versatile in certain reactions.
4-Methylbenzenesulfonyl Chloride: Similar structure but without the benzyloxy group, affecting its reactivity and applications.
3-(Benzyloxy)benzenesulfonyl Chloride: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
3-(Benzyloxy)-5-methylbenzenesulfonyl chloride is unique due to the presence of both benzyloxy and methyl groups, which enhance its reactivity and versatility in various chemical reactions
特性
分子式 |
C14H13ClO3S |
|---|---|
分子量 |
296.8 g/mol |
IUPAC名 |
3-methyl-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c1-11-7-13(9-14(8-11)19(15,16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChIキー |
UPJXSCOMADYSIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14865418.png)

![Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate](/img/structure/B14865433.png)
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide](/img/structure/B14865440.png)


![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865471.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865472.png)


![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14865499.png)
![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14865503.png)

